Cas no 2361827-06-5 ((1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride)

(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a chiral bicyclic compound featuring a rigid norbornane scaffold with an aminomethyl and hydroxyl functional group. Its stereospecific configuration ensures high selectivity in synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The hydrochloride salt enhances stability and solubility, facilitating handling and purification. The compound’s structural rigidity and functional group versatility make it valuable for designing bioactive molecules, including ligands for receptor studies or catalysts in enantioselective reactions. Its well-defined stereochemistry also supports reproducibility in research and development, making it a reliable choice for medicinal chemistry and material science applications.
(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride structure
2361827-06-5 structure
Product name:(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
CAS No:2361827-06-5
MF:C8H16ClNO
MW:177.671741485596
CID:6135609
PubChem ID:145867088

(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-7427680
    • 2361827-06-5
    • Z3713600798
    • rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
    • (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
    • Inchi: 1S/C8H15NO.ClH/c9-4-7-2-6-1-5(7)3-8(6)10;/h5-8,10H,1-4,9H2;1H/t5-,6-,7+,8-;/m1./s1
    • InChI Key: DUCDKTKCYBUTDZ-HZIXLPQISA-N
    • SMILES: Cl.O[C@@H]1C[C@H]2C[C@@H]1C[C@H]2CN

Computed Properties

  • Exact Mass: 177.0920418g/mol
  • Monoisotopic Mass: 177.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų

(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7427680-0.1g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
2361827-06-5 95%
0.1g
$326.0 2024-05-24
Enamine
EN300-7427680-2.5g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
2361827-06-5 95%
2.5g
$1848.0 2024-05-24
Aaron
AR028FCU-2.5g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-olhydrochloride
2361827-06-5 95%
2.5g
$2642.00 2025-02-16
1PlusChem
1P028F4I-2.5g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-olhydrochloride
2361827-06-5 95%
2.5g
$2346.00 2024-05-23
Aaron
AR028FCU-500mg
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-olhydrochloride
2361827-06-5 95%
500mg
$1068.00 2025-02-16
Aaron
AR028FCU-10g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-olhydrochloride
2361827-06-5 95%
10g
$5597.00 2023-12-15
1PlusChem
1P028F4I-1g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-olhydrochloride
2361827-06-5 95%
1g
$1228.00 2024-05-23
Enamine
EN300-7427680-0.5g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
2361827-06-5 95%
0.5g
$735.0 2024-05-24
Enamine
EN300-7427680-0.05g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
2361827-06-5 95%
0.05g
$218.0 2024-05-24
1PlusChem
1P028F4I-5g
rac-(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-olhydrochloride
2361827-06-5 95%
5g
$3439.00 2024-05-23

Additional information on (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride

(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride (CAS No. 2361827-06-5): An Overview

(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride (CAS No. 2361827-06-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of bicyclic amines and is characterized by its bicyclo[2.2.1]heptane core with an aminomethyl group attached to the C-5 position and a hydroxyl group at the C-2 position.

The bicyclo[2.2.1]heptane scaffold is a versatile framework that has been extensively studied for its ability to mimic biologically active natural products and synthetic molecules. The presence of the aminomethyl group and the hydroxyl group imparts additional reactivity and functional diversity, making this compound a valuable candidate for various drug discovery programs.

Recent research has highlighted the potential of (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride in several therapeutic areas, including neurodegenerative diseases, pain management, and inflammatory conditions. One of the key areas of interest is its interaction with specific neurotransmitter receptors, particularly those involved in the modulation of central nervous system (CNS) functions.

Studies have shown that this compound exhibits high affinity for certain G protein-coupled receptors (GPCRs), which are crucial targets for many CNS disorders. For instance, it has been reported to bind selectively to serotonin receptors (5-HT receptors), which play a pivotal role in mood regulation, sleep patterns, and pain perception. This selective binding profile suggests that (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride could be developed into novel therapeutic agents for treating conditions such as depression, anxiety disorders, and chronic pain.

In addition to its receptor binding properties, (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride has also demonstrated promising pharmacokinetic characteristics. Preclinical studies have shown that it exhibits good oral bioavailability and favorable metabolic stability, which are essential attributes for a drug candidate to progress through clinical trials.

The hydrochloride salt form of this compound further enhances its solubility and stability in aqueous environments, making it suitable for various formulations such as tablets, capsules, and injectable solutions. This versatility in formulation options provides researchers with multiple avenues for optimizing drug delivery and patient compliance.

Furthermore, the chiral nature of (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride adds another layer of complexity and opportunity for drug development. Chiral compounds often exhibit different biological activities depending on their enantiomers, which can be leveraged to enhance efficacy or reduce side effects. Ongoing research is focused on understanding the stereochemical effects of this compound and optimizing its enantiomeric purity for therapeutic use.

In conclusion, (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride (CAS No. 2361827-06-5) represents a promising lead compound in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it a valuable candidate for further investigation and potential development into novel therapeutic agents for a range of medical conditions.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.